3-Ethyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-one

Catalog No.
S11511264
CAS No.
M.F
C16H16N2OS2
M. Wt
316.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-...

Product Name

3-Ethyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-one

IUPAC Name

3-ethyl-4-hydroxy-5-[(1E,3E)-5-phenyliminopenta-1,3-dienyl]-1,3-thiazole-2-thione

Molecular Formula

C16H16N2OS2

Molecular Weight

316.4 g/mol

InChI

InChI=1S/C16H16N2OS2/c1-2-18-15(19)14(21-16(18)20)11-7-4-8-12-17-13-9-5-3-6-10-13/h3-12,19H,2H2,1H3/b8-4+,11-7+,17-12?

InChI Key

SEQDAZDRLKFKFB-UUWSMRKVSA-N

Canonical SMILES

CCN1C(=C(SC1=S)C=CC=CC=NC2=CC=CC=C2)O

Isomeric SMILES

CCN1C(=C(SC1=S)/C=C/C=C/C=NC2=CC=CC=C2)O

3-Ethyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-one is a complex organic compound characterized by its unique structural features. It belongs to the thiazolidinone family, which is known for its diverse biological activities. The compound's molecular formula is C16H16N2OS2C_{16}H_{16}N_{2}OS_{2}, and it has a molecular weight of approximately 320.44 g/mol. The structure includes a thiazolidinone ring, which contributes to its potential pharmacological properties.

The reactivity of 3-Ethyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-one can be attributed to the presence of various functional groups. Key reactions include:

  • Nucleophilic Addition: The thiazolidinone moiety can undergo nucleophilic attack due to the electrophilic nature of the carbonyl group.
  • Condensation Reactions: The compound may participate in condensation reactions, forming more complex structures with other amines or thiols.
  • Reduction Reactions: The double bonds in the pentadienylidene segment can be reduced under specific conditions, potentially altering its biological activity.

Research indicates that compounds similar to 3-Ethyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-one exhibit significant biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Compounds within this class are being investigated for their potential to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects: There is evidence suggesting that these compounds may reduce inflammation in biological systems.

The synthesis of 3-Ethyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-one can be achieved through several methods:

  • Condensation Reaction: A common method involves the condensation of an appropriate thiazolidinone with a phenylaminopentadiene derivative.
  • Cyclization Techniques: Utilizing cyclization reactions can help form the thiazolidinone ring structure efficiently.
  • Multi-step Synthesis: Involves several synthetic steps, including protection and deprotection strategies for functional groups.

3-Ethyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-one has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure may lead to new drug candidates targeting bacterial infections or cancer.
  • Material Science: The compound could be explored for use in creating novel materials with specific properties due to its chemical structure.

Interaction studies involving 3-Ethyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-one typically focus on its binding affinity with biological targets such as enzymes or receptors. These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.

Key findings may include:

  • Enzyme Inhibition: Investigating how the compound inhibits specific enzymes related to disease pathways.
  • Receptor Binding Studies: Assessing interactions with cell surface receptors that could mediate its biological effects.

Several compounds share structural similarities with 3-Ethyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-one. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
Glutacondianil hydrochloride1497-49-00.89Contains a phenylimino group linked to pentadiene
3-Ethyl-2-(2-(phenylamino)vinyl)benzo[d]thiazol-3-ium iodide13362-78-20.51Features a benzo[d]thiazolium structure
N,N,2-trimethylquinolin-6-amine120739-89-10.73Contains a quinoline moiety with distinct chemical properties

Uniqueness

The uniqueness of 3-Ethyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-one lies in its specific combination of thiazolidinone and pentadienylidene structures, which may contribute to its distinctive biological activities compared to similar compounds. Its potential as a therapeutic agent warrants further investigation into its mechanisms of action and efficacy in various applications.

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

316.07040549 g/mol

Monoisotopic Mass

316.07040549 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-08-09

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